molecular formula C10H15ClO4 B8403466 Diethyl(1-chloropropylidene)propanedioate

Diethyl(1-chloropropylidene)propanedioate

Cat. No. B8403466
M. Wt: 234.67 g/mol
InChI Key: PMYPXBCTSBRYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071588B2

Procedure details

To 1-ethyl-1H-pyrazol-5-amine (Aldrich, 1.52 g, 13.7 mmol) was added a solution of diethyl(1-chloropropylidene)propanedioate (3.21 g, 13.7 mmol) in toluene (40 mL) followed by triethylamine (3.78 mL, 27.3 mmol) and then heated at reflux for 6 h. The cooled mixture was evaporated to dryness and the resulting brown residue was treated with phosphorus oxychloride (25 mL, 0.274 mol) and heated to 110° C. for 17.5 h. The cooled mixture was evaporated to dryness and the residue was to water (caution, exotherm) and extracted with ethyl acetate. The aqueous phase was treated with aqueous sodium hydroxide (2M) to achieve pH 9 and extracted with additional ethyl acetate. The combined organics were washed with aqueous sodium bicarbonate, then brine, dried and evaporated to dryness to afford 3.6 g of a dark brown oil. The product was purified by flash chomatography on silica (150 mL), eluting with ethyl acetate/cyclohexane from 1:10 to 1:8 to afford 1.8 g of the title compound. LC-MS m/z 282 (M+H)+, 3.46 min (ret time).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([NH2:8])=[CH:6][CH:5]=[N:4]1)[CH3:2].[CH2:9]([O:11][C:12](=[O:23])[C:13](=[C:19](Cl)[CH2:20][CH3:21])[C:14](OCC)=O)[CH3:10].C(N(CC)CC)C.P(Cl)(Cl)([Cl:33])=O>C1(C)C=CC=CC=1>[Cl:33][C:14]1[C:13]([C:12]([O:11][CH2:9][CH3:10])=[O:23])=[C:19]([CH2:20][CH3:21])[N:8]=[C:7]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][C:6]=12

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)N1N=CC=C1N
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=C(CC)Cl)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with aqueous sodium hydroxide (2M)
EXTRACTION
Type
EXTRACTION
Details
extracted with additional ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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